Jnj-38877605 - 943540-75-8

Jnj-38877605

Catalog Number: EVT-287536
CAS Number: 943540-75-8
Molecular Formula: C19H13F2N7
Molecular Weight: 377.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNJ-38877605 is a small molecule identified and developed through extensive structure-based drug design. [] It acts as a potent, selective, and orally bioavailable inhibitor of the catalytic activity of the c-Met receptor tyrosine kinase (RTK). [, ] This kinase and its ligand, hepatocyte growth factor (HGF), are implicated in various cellular processes, including proliferation, survival, motility, invasion, and metastasis of tumor cells. [, ] JNJ-38877605 is classified as an ATP-competitive inhibitor, specifically targeting the catalytic activity of c-Met kinase. [, ]

Crizotinib (PF-02341066)

Compound Description: Crizotinib is a small-molecule tyrosine kinase inhibitor that targets MET, ALK, and ROS1. It is approved for the treatment of ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC). []

Relevance: Crizotinib is structurally related to JNJ-38877605 and shares its ability to inhibit MET kinase. [] It is often mentioned in studies alongside JNJ-38877605 as a comparator compound when assessing MET inhibitor efficacy. [, , ]

PHA-665752

Compound Description: PHA-665752 is a potent and selective small-molecule inhibitor of the MET kinase. [, ]

Relevance: PHA-665752 is structurally related to JNJ-38877605 and shares a similar mechanism of action, acting as an ATP-competitive inhibitor of MET. [, , ] It is frequently used as a comparative MET inhibitor in studies evaluating JNJ-38877605's activity. [, , ]

SGX-523

Compound Description: SGX-523 is a small-molecule inhibitor of MET kinase. It demonstrated promising preclinical activity but failed in clinical trials due to toxicity concerns. [, ]

Relevance: SGX-523, like JNJ-38877605, is a small molecule MET inhibitor. [, ] It serves as a comparator compound in studies investigating the efficacy of MET inhibitors and provides context for the challenges of developing safe and effective MET-targeted therapies. []

PF-04217903

Compound Description: PF-04217903 is a potent, selective, orally bioavailable, small-molecule inhibitor of MET kinase. []

Relevance: PF-04217903 is structurally similar to JNJ-38877605 and shares its target, MET kinase. [] It is frequently studied alongside JNJ-38877605 in research examining MET inhibitor efficacy and serves as a point of comparison for evaluating its activity in various tumor models. []

DN30 Fab

Compound Description: DN30 Fab is an antagonistic monoclonal antibody fragment that targets the extracellular domain of MET, preventing ligand binding and receptor activation. []

Relevance: Unlike JNJ-38877605, which is a small molecule kinase inhibitor, DN30 Fab binds to the extracellular domain of MET and blocks HGF binding. [, ] Despite their different mechanisms of action, both compounds are explored for their ability to inhibit MET signaling. []

Ficlatuzumab

Compound Description: Ficlatuzumab is a monoclonal antibody that neutralizes Hepatocyte Growth Factor (HGF), the ligand of MET. []

Relevance: Ficlatuzumab indirectly inhibits MET activity by binding to and neutralizing its ligand, HGF, while JNJ-38877605 directly inhibits the MET kinase. [] Studies exploring their combined use highlight the importance of targeting both the ligand and the receptor in MET-driven cancers. []

Onartuzumab (MetMAb)

Compound Description: Onartuzumab is a monovalent monoclonal antibody fragment that targets the extracellular domain of MET, inhibiting HGF binding and receptor activation. []

Relevance: Similar to DN30 Fab, Onartuzumab binds to the extracellular domain of MET, contrasting with the intracellular kinase-targeting mechanism of JNJ-38877605. [, ] This difference highlights the diverse strategies employed to inhibit MET signaling in cancer therapy. []

Tivantinib (ARQ-197)

Compound Description: Initially developed as a selective MET inhibitor, tivantinib's mechanism of action was later found to primarily involve disruption of tubulin polymerization, leading to antimitotic effects. [, ]

Relevance: While both tivantinib and JNJ-38877605 were initially investigated as MET inhibitors, research revealed that tivantinib's antitumor activity stems primarily from its antimitotic properties rather than direct MET inhibition. [, ] This distinction highlights the importance of accurately characterizing the mechanisms of action of potential cancer therapies. [, ]

Overview

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline is a complex organic compound notable for its intricate molecular structure and potential biological applications. This compound is classified under heterocyclic compounds, specifically as a quinoline derivative that incorporates multiple ring systems including a triazolo-pyridazine and a pyrazole moiety. Its molecular formula is C19H13F2N7C_{19}H_{13}F_{2}N_{7}, indicating the presence of fluorine and nitrogen-rich functional groups, which are significant in medicinal chemistry for enhancing biological activity and selectivity towards specific targets.

Synthesis Analysis

Methods

The synthesis of 6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline involves several key steps:

  1. Formation of the Quinoline Backbone: The quinoline structure is typically synthesized using a Skraup synthesis method, which involves the condensation of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent.
  2. Introduction of the Triazolopyridazine Ring: This step requires cyclization reactions involving hydrazine derivatives and appropriate nitriles to form the triazolopyridazine structure.
  3. Attachment of the Pyrazole Moiety: The pyrazole ring is introduced through cyclization involving hydrazine and a 1,3-diketone, which can be followed by various purification methods such as column chromatography to isolate the final compound .

Technical Details

The synthesis requires precise control of reaction conditions including temperature, pH, and reaction time to ensure high yields and purity. Each step may involve specific reagents and solvents that are critical for successful cyclization and functional group transformations.

Molecular Structure Analysis

Structure

The molecular structure of 6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline features a quinoline core substituted with a difluoromethyl group at one position and a complex triazolo-pyridazine moiety at another. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.

Data

The compound has a molecular weight of approximately 372.34 g/mol. Its structural complexity is reflected in its multiple heterocycles which contribute to its potential pharmacological properties .

Chemical Reactions Analysis

Reactions

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline can undergo several chemical reactions:

  1. Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like potassium permanganate.
  2. Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts to modify the triazolopyridazine ring.
  3. Substitution: Nucleophilic substitution can occur at the fluorine positions using strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
  4. Cyclization: Intramolecular cyclization may lead to the formation of additional fused ring systems, which can enhance biological activity .
Mechanism of Action

The mechanism of action for 6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline primarily involves its interaction with specific enzymes such as kinases. By binding to their active sites, this compound inhibits their activity, disrupting critical cellular signaling pathways that regulate cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells. The incorporation of fluorine atoms further enhances its binding affinity and selectivity for these targets .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits characteristics typical of heterocyclic aromatic compounds including:

  • Melting Point: Specific melting point data may vary based on polymorphic forms.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and methanol due to its lipophilic nature.

Chemical Properties

Key chemical properties include:

  • Stability: The difluoro substitution contributes to enhanced stability against metabolic degradation.
  • Reactivity: The presence of multiple reactive sites makes it amenable to various chemical transformations which can be exploited in synthetic applications .
Applications

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline has significant potential in scientific research and drug development:

  1. Anticancer Research: Due to its ability to inhibit kinase activity, it is being explored as a potential therapeutic agent in cancer treatment.
  2. Biochemical Studies: Its unique structure allows it to serve as a probe in studying enzyme interactions and cellular signaling pathways.
  3. Pharmaceutical Development: The compound's properties make it a candidate for further development into novel pharmaceuticals targeting specific diseases related to dysregulated kinase activity .

Properties

CAS Number

943540-75-8

Product Name

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline

IUPAC Name

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline

Molecular Formula

C19H13F2N7

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3

InChI Key

JRWCBEOAFGHNNU-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

JNJ-38877605; JNJ38877605; JNJ 38877605.

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.